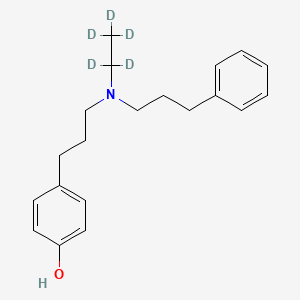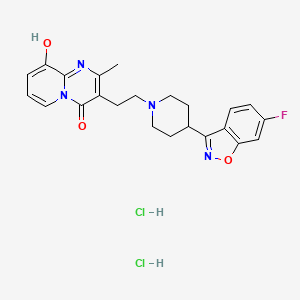
(+)-Bicifadine Hydrochloride
描述
(+)-Bicifadine Hydrochloride is a synthetic compound known for its pharmacological properties. It is primarily recognized for its potential use as an analgesic, particularly in the treatment of chronic pain. The compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Bicifadine Hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and cyclization.
Resolution of Enantiomers: The intermediate is then subjected to chiral resolution to separate the desired enantiomer, (+)-Bicifadine.
Formation of Hydrochloride Salt: The final step involves the conversion of (+)-Bicifadine to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
(+)-Bicifadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(+)-Bicifadine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly in relation to pain modulation.
Medicine: Research focuses on its potential as an analgesic for chronic pain management, with studies exploring its efficacy and safety.
Industry: It is used in the development of new pharmaceutical formulations and as a reference standard in quality control.
作用机制
The mechanism of action of (+)-Bicifadine Hydrochloride involves its interaction with neurotransmitter systems in the central nervous system. It primarily acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which increases the levels of these neurotransmitters in the synaptic cleft. This action helps in modulating pain perception and providing analgesic effects. The compound’s molecular targets include serotonin, norepinephrine, and dopamine transporters, which are crucial in the regulation of mood and pain.
相似化合物的比较
(+)-Bicifadine Hydrochloride can be compared with other similar compounds, such as:
Duloxetine: Another SNDRI used for pain management and depression.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) with similar applications.
Tramadol: An analgesic that also acts on serotonin and norepinephrine pathways but with additional opioid receptor activity.
Uniqueness
What sets this compound apart is its balanced reuptake inhibition of serotonin, norepinephrine, and dopamine, providing a broader spectrum of action compared to other compounds that may primarily target only one or two neurotransmitters.
属性
IUPAC Name |
(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZOPAFTLUOBOM-LYCTWNKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71195-57-8 (Parent) | |
| Record name | Bicifadine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80676242 | |
| Record name | (1R,5S)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66504-75-4, 66504-82-3 | |
| Record name | Bicifadine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,5S)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BICIFADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE6G20P68T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of (+)-Bicifadine Hydrochloride existing in different polymorphic forms?
A1: Polymorphism, the ability of a solid material to exist in more than one crystal structure, significantly impacts a drug's physicochemical properties. These differences can influence crucial factors like solubility, dissolution rate, stability, and ultimately, bioavailability. [, ] In the case of this compound, two distinct polymorphic forms have been identified and characterized using techniques like X-ray powder diffraction (XRPD), infrared (IR) spectroscopy, and differential scanning calorimetry. [] Understanding these polymorphic forms is critical during drug development to ensure consistent therapeutic efficacy.
Q2: Are there reliable analytical methods for differentiating and quantifying the polymorphic forms of this compound?
A3: Yes, researchers have successfully developed and validated analytical methods for distinguishing and quantifying the different polymorphic forms of this compound. [] These methods include XRPD, ATR-IR, and ATR-NIR spectroscopy, coupled with chemometric tools like PLS (Partial Least Squares) regression analysis. [] Among these, ATR-NIR spectroscopy has shown superior accuracy in quantifying the polymorphic forms, highlighting its potential for quality control in pharmaceutical manufacturing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)


![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide](/img/structure/B565161.png)










